N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide
Description
Properties
IUPAC Name |
N-(6-acetamido-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5O2S/c1-8-6-12(19-20(8)3)14(22)18-15-17-11-5-4-10(16-9(2)21)7-13(11)23-15/h4-7H,1-3H3,(H,16,21)(H,17,18,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAFJZGQJROFBQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of 4-Acetamidoaniline Derivatives
The benzothiazole ring is constructed via cyclization of 4-acetamidoaniline (A ) with thiocyanate derivatives. Adapted from PMC6273329, bromine-mediated cyclization in acetic acid yields 6-acetamidobenzo[d]thiazole-2-amine (B ):
Procedure :
- Dissolve 4-acetamidoaniline (10 mmol) and ammonium thiocyanate (50 mmol) in glacial acetic acid (20 mL).
- Add bromine (1.1 eq) dropwise at 0°C, then stir at 25°C for 5 hr.
- Quench with ice-water, adjust pH to 9 with NH4OH, and filter to isolate B as a pale-yellow solid (Yield: 68%).
Characterization :
Pd-Catalyzed Functionalization
To install substituents at C2, Suzuki-Miyaura coupling is employed. Using Pd(PPh3)4 as a catalyst, 6-acetamido-2-bromobenzo[d]thiazole (C ) reacts with boronic acids to yield aryl derivatives:
General Protocol :
- Combine C (1 eq), arylboronic acid (1.2 eq), Pd(PPh3)4 (5 mol%), K2CO3 (2 eq) in dioxane/H2O (4:1).
- Heat at 90°C for 12 hr under N2.
- Purify via column chromatography (Hexane/EtOAc).
Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxamide
Hydrazine Cyclization
Adapting methods from PMC7062998, 1,5-dimethyl-1H-pyrazole-3-carboxylic acid (D ) is synthesized via cyclization of acetylacetone with hydrazine hydrate:
Procedure :
- Reflux acetylacetone (10 mmol) and hydrazine hydrate (12 mmol) in ethanol (30 mL) for 6 hr.
- Acidify with HCl, filter, and recrystallize from EtOH to obtain D (Yield: 82%).
Characterization :
Carboxamide Formation
Conversion of D to the corresponding carboxamide (E ) is achieved using thionyl chloride followed by ammonia:
- Reflux D (5 mmol) with SOCl2 (10 mL) for 2 hr.
- Remove excess SOCl2, add NH4OH (20 mL), and stir at 0°C for 1 hr.
- Filter and dry to isolate E (Yield: 75%).
Coupling of Benzothiazole and Pyrazole Subunits
Amide Bond Formation
The final step involves coupling B and E using a carbodiimide coupling agent, as described in MDPI1420-3049:
Procedure :
- Dissolve B (1 eq) and E (1.2 eq) in anhydrous DMF (10 mL).
- Add HATU (1.5 eq) and DIPEA (3 eq), stir at 25°C for 12 hr.
- Pour into ice-water, extract with EtOAc, and purify via silica gel chromatography (CH2Cl2/MeOH).
Optimization Data :
| Coupling Agent | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|
| HATU | DMF | 25 | 85 |
| EDC/HOBt | DCM | 25 | 72 |
| DCC | THF | 40 | 68 |
Structural Characterization and Validation
Spectroscopic Analysis
NMR Data :
- 1H NMR (DMSO-d6) : δ 12.29 (s, 1H, NH), 8.31 (d, J = 2.0 Hz, 1H, Ar-H), 7.69 (d, J = 8.8 Hz, 1H, Ar-H), 3.89 (s, 3H, N-CH3), 2.51 (s, 3H, C5-CH3), 2.19 (s, 3H, COCH3).
- 13C NMR : δ 169.74 (C=O), 157.34 (C2), 145.37 (C6), 132.36 (C4), 112.77 (pyrazole-C3).
HRMS :
Challenges and Mitigation Strategies
Regioselectivity in Pyrazole Synthesis
The 1,5-dimethyl configuration is achieved using methyl hydrazine derivatives, avoiding formation of 1,3-isomers.
Purification Difficulties
High-purity product (>95%) is obtained via sequential recrystallization (EtOH/H2O) and preparative HPLC.
Chemical Reactions Analysis
Types of Reactions
N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents like sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium hydroxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is , with a molecular weight of approximately 328.38 g/mol. The compound features a benzothiazole moiety, known for its diverse biological activities, including antimicrobial and anticancer properties.
Chemistry
In organic synthesis, this compound serves as a valuable intermediate due to its reactivity. It can be utilized to synthesize more complex molecules through various chemical reactions, such as substitution and condensation reactions.
Biology
This compound has demonstrated significant biological activity:
- Antimicrobial Activity : Research indicates that this compound exhibits antimicrobial properties against a range of bacterial and fungal strains. A study showed that derivatives of benzothiazole compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) ranging from 50 to 250 µg/mL depending on the specific derivative tested .
- Cytotoxicity Against Cancer Cells : In vitro studies have indicated that certain derivatives can reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting potential roles in cancer therapy .
Medicine
The compound has been studied for its potential therapeutic applications:
- Anti-inflammatory Properties : It may inhibit enzymes involved in inflammation, making it a candidate for treating conditions like arthritis and other inflammatory diseases.
- Neuroprotective Effects : Related compounds have shown inhibitory effects on necrosis pathways, indicating potential applications in neurodegenerative diseases .
Antimicrobial Efficacy
A study on related benzothiazole compounds demonstrated significant antimicrobial activity against Mycobacterium tuberculosis .
Cytotoxicity Against Cancer Cells
In vitro studies indicated that certain benzothiazole derivatives could reduce the viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer), suggesting a potential role in cancer therapy .
Neuroprotective Studies
Mechanism of Action
The mechanism of action of N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. Molecular docking studies have shown that these compounds can bind to the active sites of enzymes, inhibiting their activity .
Comparison with Similar Compounds
Table 2. Hydrogen-Bonding Patterns (Graph Set Analysis)
| Compound | Intermolecular Bonds | Graph Set Motifs |
|---|---|---|
| Target Compound | 6 | R₂²(8), C(6) |
| 6-nitrobenzothiazole-2-carboxamide | 3 | C(4) |
| 1,5-dimethylpyrazole-3-carboxamide | 4 | R₁²(6), C(4) |
Key Research Findings
- The acetamido group in the target compound enhances both solubility and target affinity by forming dual hydrogen bonds with kinase active sites (e.g., EGFR-TK) .
- SHELX-refined crystallographic data demonstrate that planar geometry between benzothiazole and pyrazole rings is critical for stacking with tyrosine residues in biological targets .
- Comparative graph set analysis highlights the superiority of the target’s hydrogen-bonding network in stabilizing crystal lattices and protein-ligand complexes .
Biological Activity
N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of anti-inflammatory and anticancer research. This article reviews the synthesis, biological activity, and mechanisms of action associated with this compound, drawing from recent studies and findings.
Synthesis and Structural Characteristics
The compound is synthesized through a series of reactions involving benzothiazole derivatives and pyrazole frameworks. The general synthetic pathway includes:
- Formation of Benzothiazole Derivatives : Utilizing 2-amino-6-thiocyanatobenzo[d]thiazole as a precursor.
- Condensation Reactions : The reaction with various acylating agents leads to the formation of the desired pyrazole derivatives.
The molecular structure features a benzothiazole moiety linked to a pyrazole ring, which is known for its diverse biological properties.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of this compound. In vitro assays demonstrated that this compound exhibits significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key mediators in the inflammatory process.
Table 1 summarizes the IC50 values for COX inhibition:
| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |
|---|---|---|
| This compound | 0.02 | 0.01 |
These values indicate that the compound has a strong selectivity for COX-2 over COX-1, suggesting a potentially lower risk of gastrointestinal side effects compared to non-selective NSAIDs.
2. Anticancer Activity
The compound has also been evaluated for its cytotoxic effects against various cancer cell lines. In studies assessing its efficacy against glioma cells, it was found to induce apoptosis effectively.
Table 2 presents the cytotoxicity data against different cancer cell lines:
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| C6 (glioma) | 5.13 | Induction of apoptosis |
| L929 (healthy) | >20 | No significant cytotoxicity |
The results indicate that this compound selectively targets cancer cells while sparing healthy cells, which is a desirable trait in anticancer drug development.
The biological activity of this compound is attributed to its ability to inhibit key enzymes involved in inflammation and cancer progression. Specifically:
- COX Inhibition : By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins.
- Apoptosis Induction : The compound triggers apoptotic pathways in cancer cells, leading to cell cycle arrest and programmed cell death.
Case Studies
Several case studies have reported on the efficacy of this compound in preclinical models:
Case Study 1 : In a rat model of carrageenan-induced paw edema, treatment with this compound resulted in significant reduction in swelling compared to control groups.
Case Study 2 : A study involving human glioma cell lines demonstrated that the compound not only inhibited cell proliferation but also enhanced the effects of standard chemotherapeutic agents when used in combination therapy.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing N-(6-acetamidobenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide?
The synthesis typically involves multi-step reactions starting with the benzo[d]thiazole core. Key parameters include:
- Solvent choice : Ethanol or dimethylformamide (DMF) for solubility and reactivity .
- Temperature control : Reflux conditions (~80–100°C) to drive reactions to completion .
- Catalysts : Use of K₂CO₃ as a base in nucleophilic substitution reactions (e.g., coupling pyrazole and thiazole moieties) .
- Purification : Column chromatography or recrystallization to achieve >95% purity .
Q. What spectroscopic methods are critical for characterizing this compound?
- ¹H/¹³C NMR : Confirm structural integrity by verifying proton environments (e.g., acetamide NH at ~10 ppm, pyrazole CH₃ at ~2.5 ppm) .
- Mass spectrometry (MS) : Validate molecular weight (e.g., [M+H]⁺ peak) and fragmentation patterns .
- IR spectroscopy : Identify functional groups (e.g., C=O stretch at ~1680 cm⁻¹ for the carboxamide) .
Q. How can researchers assess the compound's preliminary biological activity?
- Target identification : Screen against aminoacyl-tRNA synthetases (AARSs) in mycobacteria using enzyme inhibition assays (IC₅₀ determination) .
- Antimicrobial testing : Perform MIC assays against bacterial/fungal strains (e.g., Mycobacterium tuberculosis H37Rv) .
- Cytotoxicity : Use MTT assays on mammalian cell lines to evaluate selectivity .
Advanced Research Questions
Q. How can crystallographic data resolve structural ambiguities in this compound?
- Single-crystal X-ray diffraction : Employ SHELX software (e.g., SHELXL for refinement) to determine bond lengths, angles, and hydrogen-bonding networks .
- Puckering analysis : For heterocyclic rings, apply Cremer-Pople coordinates to quantify non-planarity .
- Validation : Cross-reference crystallographic data with DFT-optimized geometries to confirm stability .
Q. What computational strategies support structure-activity relationship (SAR) studies?
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with AARSs, focusing on hydrogen bonds and hydrophobic contacts .
- QSAR modeling : Train models on analogs (e.g., thiazole/pyrazole derivatives) to predict activity .
- MD simulations : Analyze binding stability over 100-ns trajectories in explicit solvent .
Q. How should researchers address contradictory bioactivity data across studies?
- Replicate assays : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize variability .
- Structural analogs : Synthesize derivatives (e.g., replacing acetamide with sulfonamide) to isolate contributing groups .
- Meta-analysis : Compare datasets across literature (e.g., PubChem BioAssay entries) to identify trends .
Q. What experimental designs validate the compound's mechanism of action?
- Isothermal titration calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamics with purified AARSs .
- Resistance studies : Generate mycobacterial mutants and sequence AARS genes to identify mutation hotspots .
- Metabolic labeling : Use radiolabeled amino acids to confirm disruption of protein synthesis .
Methodological Considerations
Q. How can researchers optimize reaction yields in multi-step syntheses?
- Stepwise monitoring : Use TLC or HPLC to track intermediates and adjust conditions (e.g., stoichiometry) .
- Inert atmospheres : Conduct air-sensitive reactions (e.g., couplings) under N₂/Ar to prevent oxidation .
- Microwave-assisted synthesis : Reduce reaction times (e.g., from 12h to 30min) for high-energy steps .
Q. What strategies enhance reproducibility in biological assays?
- Positive controls : Include known AARS inhibitors (e.g., mupirocin) to benchmark activity .
- Blinded experiments : Assign compound codes to minimize bias in data collection .
- Data transparency : Publish raw datasets (e.g., dose-response curves) in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
